molecular formula C13H16ClN3 B1436892 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2303565-69-5

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1436892
M. Wt: 249.74 g/mol
InChI Key: QHRMVCATFYTEQF-UHFFFAOYSA-N
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Description

The compound “4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring and the tetrahydroisoquinoline would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Tetrahydroisoquinolines can also undergo a variety of reactions, including oxidations and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the pyrazole and tetrahydroisoquinoline rings would likely make the compound relatively stable . The compound’s solubility, melting point, and other properties would depend on the specific substituents present.

Scientific Research Applications

Anticonvulsant Agent

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have been explored for their potential use as anticonvulsant agents. Studies on N-substituted 1,2,3,4-tetrahydroisoquinolines revealed compounds with potency comparable to existing clinical anticonvulsants. Electrophysiological experiments suggest these compounds act as noncompetitive modulators of the AMPA receptor, a key player in convulsive activity (Gitto et al., 2006).

Parkinson's Disease Research

Considerable research has focused on the metabolism of 1,2,3,4-tetrahydroisoquinoline derivatives and their ability to cross the blood-brain barrier, potentially implicating them in the onset of Parkinson's disease. These compounds have shown high concentration levels in the brain, suggesting a significant role in neurological conditions (Kikuchi et al., 1991). Furthermore, studies have highlighted the effects of certain tetrahydroisoquinoline compounds on models of Parkinson's disease, indicating their potential use in understanding and treating this condition (Parrales-Macias et al., 2022).

Antidepressant Potential

Research on 1,2,3,4-tetrahydroisoquinoline derivatives also extends to their antidepressant potential. One study demonstrated the antidepressant-like effects of specific derivatives, suggesting their involvement in the modulation of the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway, pivotal in mood regulation (Dhir & Kulkarni, 2011).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;/h2-5,7,9,13-14H,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMVCATFYTEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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